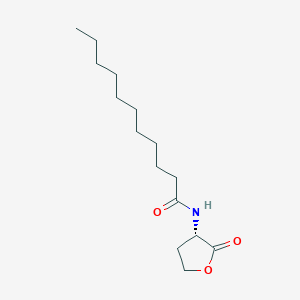
N-undecanoyl-L-Homoserine lactone
Descripción general
Descripción
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Synthesis Analysis
An enzymatic method to produce N-acyl homoserine lactones (AHLs) is described. This report represents the first example of the synthesis of bioactive AHLs using immobilized Candida antarctica lipase as the catalyst .
Molecular Structure Analysis
The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3 .
Chemical Reactions Analysis
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Physical And Chemical Properties Analysis
The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3. Its average mass is 269.380 Da and its monoisotopic mass is 269.199097 Da .
Aplicaciones Científicas De Investigación
Quorum Sensing in Bacterial Communication
N-undecanoyl-L-Homoserine lactone is a signaling molecule in quorum sensing, which is a system used by bacteria to coordinate gene expression according to the density of their population. This molecule plays a crucial role in regulating virulence, biofilm formation, and exoprotease production in various bacterial species .
Modulation of Pathogenesis
Research has explored the modulation of bacterial quorum-sensing signaling systems with molecules like N-undecanoyl-L-Homoserine lactone to suppress pathogenesis, offering a novel approach to antimicrobial research for infectious diseases .
Gene Expression Induction
This compound has been used to induce gene expression, such as GFP production in reporter strains like E. coli expressing the V. fischeri LuxR-P luxI quorum-sensing operon, which is essential for studying gene regulation and cellular responses .
Antimicrobial Research
N-undecanoyl-L-Homoserine lactone’s role in quorum sensing makes it valuable for antimicrobial research, particularly in understanding how bacterial communication can be disrupted to prevent infection and disease spread .
Virulence Factor Production
The molecule is involved in the production of virulence factors, which are molecules produced by bacteria that contribute to their ability to cause disease. Understanding this process can lead to the development of new therapeutic strategies .
Biofilm Formation
Biofilms are communities of microorganisms that are attached to a surface. N-undecanoyl-L-Homoserine lactone is involved in biofilm formation, which has implications for both natural ecosystems and industrial processes .
Synthetic Biology Applications
Due to its role in gene regulation, N-undecanoyl-L-Homoserine lactone is also of interest in synthetic biology for constructing biological systems that can perform new functions or improve existing ones .
Environmental Monitoring
The compound can be used in environmental monitoring to detect bacterial populations and their activity levels, which is important for assessing ecosystem health and detecting potential hazards .
Mecanismo De Acción
Target of Action
N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It primarily targets the LuxR-P luxI quorum-sensing operon in bacteria such as E. coli and V. fischeri . This operon plays a crucial role in bacterial communication and coordination .
Mode of Action
This compound interacts with its targets by inducing the production of Green Fluorescent Protein (GFP) in the bacterial strains expressing the LuxR-P luxI quorum-sensing operon . This interaction and the resulting changes allow bacteria to regulate gene expression in response to changes in cell density .
Biochemical Pathways
The affected pathway is the quorum-sensing pathway in bacteria . This pathway is responsible for coordinating gene expression, which manifests in various phenotypes including biofilm formation and virulence factor production .
Result of Action
The action of N-undecanoyl-L-Homoserine lactone results in the modulation of bacterial behavior at a population level . Specifically, it can induce GFP production in bacterial strains, providing a visual marker of quorum sensing .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-undecanoyl-L-Homoserine lactone | |
CAS RN |
216596-71-3 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





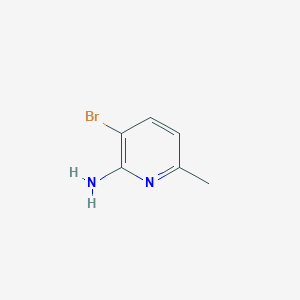
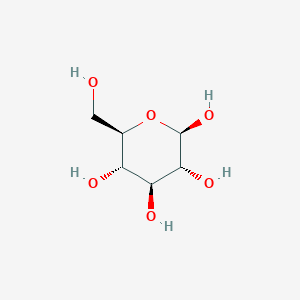

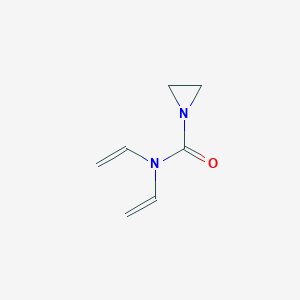
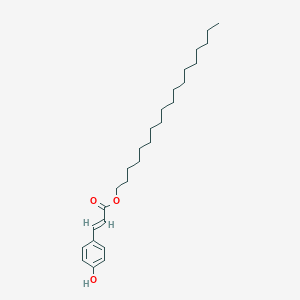
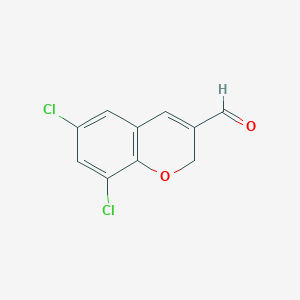
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
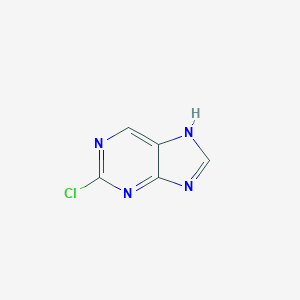
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)


